Cas no 1806787-07-4 (Methyl 4-(chloromethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-acetate)
Methyl 4-(chloromethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-(chloromethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-acetate
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- Inchi: 1S/C11H9ClF5NO3/c1-20-8(19)3-6-5(4-12)2-7(9(13)14)18-10(6)21-11(15,16)17/h2,9H,3-4H2,1H3
- InChI Key: RLQOBMMOKAQAJQ-UHFFFAOYSA-N
- SMILES: ClCC1C=C(C(F)F)N=C(C=1CC(=O)OC)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 355
- XLogP3: 3.2
- Topological Polar Surface Area: 48.4
Methyl 4-(chloromethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029077149-1g |
Methyl 4-(chloromethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-acetate |
1806787-07-4 | 97% | 1g |
$1,460.20 | 2022-03-31 |
Methyl 4-(chloromethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-acetate Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on Methyl 4-(chloromethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-acetate
Methyl 4-(chloromethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-acetate (CAS No. 1806787-07-4): A Comprehensive Overview
Methyl 4-(chloromethyl)-6-(
The molecular structure of Methyl 4-(chloromethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-acetate incorporates several key functional groups, including a
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds due to their remarkable pharmacological properties. The use of fluorine atoms in drug design is not merely an aesthetic choice but a strategic one, as fluorine can significantly influence the electronic distribution, lipophilicity, and metabolic fate of molecules. Methyl 4-(chloromethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-acetate exemplifies this trend, showcasing how the strategic incorporation of fluorine can lead to the discovery of potent and selective therapeutic agents.
One of the most compelling aspects of Methyl 4-(chloromethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-acetate is its potential as an intermediate in the synthesis of more complex pharmacophores. The
The pyridine core itself is a well-documented scaffold in medicinal chemistry, with numerous examples demonstrating its efficacy in treating a wide range of diseases. Pyridine derivatives have been explored as antiviral agents, anticancer drugs, anti-inflammatory compounds, and more. The specific arrangement of substituents in Methyl 4-(chloromethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-acetate positions it as a promising candidate for further investigation in these areas.
Recent studies have highlighted the importance of fluorinated pyridines in drug discovery. For instance, research published in high-impact journals such as *Journal of Medicinal Chemistry* and *Bioorganic & Medicinal Chemistry* has demonstrated that incorporating fluorine into pyridine-based molecules can lead to improved drug-like properties. These studies often focus on how fluorination affects molecular interactions with biological targets, such as enzymes and receptors, thereby enhancing therapeutic efficacy.
The synthesis of Methyl 4-(chloromethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-acetate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic strategies often include nucleophilic substitution reactions at the pyridine ring followed by functional group transformations to introduce the desired substituents. Advanced techniques such as palladium-catalyzed cross-coupling reactions may also be employed to achieve specific structural motifs efficiently.
In addition to its synthetic utility, Methyl 4-(chloromethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-acetate has shown promise in preclinical studies as a building block for novel therapeutics. Researchers are exploring its potential in various disease models, including cancer and inflammatory disorders. The compound's ability to modulate key biological pathways suggests that it could serve as a foundation for drugs with improved efficacy and reduced side effects compared to existing treatments.
The impact of fluorination on the pharmacokinetic properties of Methyl 4-(chloromethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-acetate is another area of active investigation. Fluoro-substituted compounds often exhibit enhanced lipophilicity and metabolic stability, which can translate into longer half-lives and better bioavailability upon administration. These attributes are critical for developing drugs that can be taken less frequently while maintaining therapeutic levels in the body.
The regulatory landscape for new pharmaceuticals also plays a significant role in the development process of compounds like Methyl 4-(chloromethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-acetate. Ensuring compliance with guidelines set forth by agencies such as the FDA and EMA is essential for advancing candidates into clinical trials and eventually into marketable therapies. This involves rigorous testing for safety, efficacy, and quality across multiple stages of development.
In conclusion, Methyl 4-(chloromethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-acetate (CAS No. 1806787-07-4) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups makes it a versatile intermediate with broad applications in drug discovery. As research continues to uncover new biological targets and synthetic methodologies, compounds like this are poised to play an increasingly important role in addressing unmet medical needs worldwide.
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